1-Propanol, 2-amino-3-(methylthio)-, (S)-
Overview
Description
1-Propanol, 2-amino-3-(methylthio)-, (S)- is a chiral compound with the molecular formula C4H11NOS. It is an important intermediate in organic synthesis and has various applications in scientific research and industry. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group, making it a versatile molecule for chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanol, 2-amino-3-(methylthio)-, (S)- can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-propanol with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.
Industrial Production Methods
In industrial settings, the production of 1-Propanol, 2-amino-3-(methylthio)-, (S)- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-amino-3-(methylthio)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanol, 2-amino-3-(methylthio)-, (S)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-amino-3-(methylthio)-, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The presence of the amino, hydroxyl, and methylthio groups allows for diverse interactions with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: Lacks the methylthio group, making it less versatile in certain chemical reactions.
3-Mercapto-1-propanol: Contains a thiol group instead of an amino group, leading to different reactivity and applications.
2-Amino-3-methyl-1-butanol: Has a different carbon chain length and branching, affecting its chemical properties and uses.
Uniqueness
1-Propanol, 2-amino-3-(methylthio)-, (S)- is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
(2S)-2-amino-3-methylsulfanylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGBRLHYONGEEL-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460408 | |
Record name | 1-Propanol, 2-amino-3-(methylthio)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88165-68-8 | |
Record name | 1-Propanol, 2-amino-3-(methylthio)-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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